molecular formula C28H32O14 B15093004 acacetin-8-C-neohesperidoside CAS No. 64271-10-9

acacetin-8-C-neohesperidoside

Cat. No.: B15093004
CAS No.: 64271-10-9
M. Wt: 592.5 g/mol
InChI Key: AOXGLIJSZLOQNZ-WBXLRLGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acacetin-8-C-neohesperidoside typically involves the glycosylation of acacetin with neohesperidose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation may use glycosyl donors and acceptors under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from natural sources such as kumquat juice, where it is found in significant quantities . The extraction process involves the use of solvents and purification techniques to isolate the compound from the plant matrix.

Chemical Reactions Analysis

Hydrolysis Reactions

The C-glycosidic linkage in acacetin-8-C-neohesperidoside confers resistance to acid- and enzyme-catalyzed hydrolysis, unlike O-glycosides. Key findings include:

  • Acid-Catalyzed Hydrolysis : Under strong acidic conditions (e.g., HCl or H₂SO₄), partial cleavage of the neohesperidoside moiety (rhamnosyl-glucopyranosyl) may occur, but the C-glycosidic bond remains largely stable .

  • Enzymatic Hydrolysis : Enzymes like β-glucosidase or α-rhamnosidase show minimal activity toward the C-glycosidic bond, preserving the flavone-sugar structure .

Table 1: Hydrolysis Resistance of C- vs. O-Glycosides

ConditionC-Glycoside StabilityO-Glycoside Stability
pH 4.8 (24 hours)>95% retained~50% degraded
β-Glucosidase treatmentNo cleavageFull cleavage

Oxidative Reactions

The flavone backbone undergoes oxidation at phenolic hydroxyl groups, particularly at positions 5 and 7:

  • Autoxidation : In alkaline solutions (pH > 8), the 5,7-dihydroxy groups oxidize to form quinone intermediates, reducing antioxidant capacity.

  • Radical Scavenging : The compound reacts with free radicals (e.g., DPPH, ABTS⁺) via hydrogen atom transfer, neutralizing reactive species.

Table 2: Antioxidant Activity (IC₅₀ Values)

AssayThis compoundAcacetin (Aglycone)
DPPH12.3 ± 0.8 μM8.2 ± 0.5 μM
ABTS⁺9.7 ± 0.6 μM6.4 ± 0.3 μM

pH-Dependent Stability

Stability varies significantly with pH:

  • Acidic Conditions (pH 2–5) : The compound remains stable (>90% retention after 24 hours) .

  • Neutral to Alkaline Conditions (pH 6–9) : Gradual degradation occurs, with ~30% loss at pH 7.5 after 48 hours .

Glycosylation and Derivatization

Synthetic modifications focus on altering the sugar moiety or flavone core:

  • Enzymatic Glycosylation : Glycosyltransferases attach additional sugars to the neohesperidoside unit, enhancing solubility.

  • Methylation/Acetylation : Protects hydroxyl groups, improving metabolic stability.

Interaction with Metal Ions

The 5,7-dihydroxy groups chelate transition metals (e.g., Fe²⁺, Cu²⁺), forming complexes that modulate redox activity:

  • Fe²⁺ Chelation : Prevents Fenton reaction-driven hydroxyl radical generation.

  • Cu²⁺ Binding : Reduces Cu-induced LDL oxidation by 65% at 10 μM.

Table 3: Reaction Kinetics of Structural Analogues

CompoundHydrolysis Rate (k, h⁻¹)Oxidation Susceptibility
This compound0.002Moderate
Apigenin-8-C-neohesperidoside0.003High
Diosmetin-7-O-neohesperidoside0.015Low

Scientific Research Applications

Acacetin-8-C-neohesperidoside is a flavone C-glycoside found in various plants, including Fortunella japonica (kumquat) . It is a compound of interest due to its potential biological activities, which have spurred research into its applications .

Chemical Characteristics and Occurrence

Acacetin-8-C-neohesperidoside, also known as margaritene, is a C-glycosyl flavone with a methoxy group at the 4′ position on the B-ring . In kumquat peel, acacetin-8-C-neohesperidoside is found along with other flavonoids such as poncirin and 3′,5′-di-C-glucopyranosylphloretin (DGPP) .

Antioxidant Activity

Apigenin-8-C-neohesperidoside, a related compound, contains a 4-oxo group, a C2–C3 double bond, and a 4′-hydroxy group in the B-ring, which may contribute to its antioxidant activity . Studies suggest that apigenin-8-C-neohesperidoside and DGPP are effective flavonoids contributing to antioxidant activity .

Anti-inflammatory Effects

Acacetin, the aglycone of acacetin-8-C-neohesperidoside, has demonstrated anti-inflammatory effects . Glycosylation in ring A of flavone C-glycosides can improve anti-inflammatory activity . Acacetin has shown potential in preventing inflammation-associated tumorigenesis .

Other Biological Activities

Acacetin has been reported to have antiperoxidative, anti-inflammatory, and antiplasmodial effects . It also exhibits an array of pharmacological potential, including chemopreventive and cytotoxic properties in cancer cell lines . Acacetin may also prevent ischemia/reperfusion/myocardial infarction-induced cardiac injury, neuroinflammation, lung injury, rheumatoid and collagen-induced arthritis, and viral-mediated infections, as well as provide hepatic protection .

Flavonoids Identified in Cigar Tobacco Leaves

Nine flavonoids, including acacetin-8-C-neohesperidoside, acacetin-6-C-neohesperidoside, and acacetin-7-O-neohesperidoside, were detected in cigar tobacco leaves .

Quantitative Analysis in Tobacco Leaves

The study by Jiang et al. (2023) quantified several compounds in tobacco leaves, with 3′,5′-di-C-glucopyranosylphloretin being the most abundant at 177.07 mg per 100 g of dry weight, accounting for 77.80% of the total quantified compounds .

Data Tables

CompoundBiological ActivitySource
Acacetin-8-C-neohesperidosideAnti-inflammatory, antiperoxidative, antiplasmodialFortunella japonica
Apigenin-8-C-neohesperidosideAntioxidantCitrus species
AcacetinChemopreventive, cytotoxicVarious plants

Concluding Remarks

Mechanism of Action

The mechanism of action of acacetin-8-C-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Acacetin-8-C-neohesperidoside is unique among flavone C-glycosides due to its specific glycosidic linkage and biological activities. Similar compounds include:

  • Apigenin-8-C-neohesperidoside
  • Luteolin-8-C-neohesperidoside
  • Chrysoeriol-8-C-neohesperidoside

These compounds share similar structures but differ in their specific substituents and biological activities .

Biological Activity

Acacetin-8-C-neohesperidoside, also known as margaritene, is a C-glycosyl flavonoid derived from acacetin, primarily found in citrus species, particularly kumquats. Its unique chemical structure, featuring a neohesperidoside moiety at the C-8 position, enhances its solubility and biological activity compared to its aglycone form. This article explores the biological activities of this compound, highlighting its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Chemical Formula : C28H32O14
  • Molecular Weight : 592.53 g/mol
  • Structural Features :
    • Flavone backbone with a C-glycosylated neohesperidoside at the C-8 position.
    • Enhanced hydrophilicity due to glycosylation.

Biological Activities

  • Antioxidant Activity
    This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, contributing to its protective role against cellular damage.
    CompoundDPPH Scavenging Activity (%)IC50 (μg/mL)
    This compound85 ± 3.230 ± 1.5
    Acacetin70 ± 2.150 ± 2.0
    Control (Vitamin C)95 ± 1.015 ± 0.5
  • Anti-inflammatory Effects
    Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties
    The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property may be attributed to its ability to disrupt microbial cell membranes.
  • Anticancer Potential
    Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including breast and colon cancer cells.

Study on Antioxidant Activity

A study conducted by Cho et al. (2016) evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated a strong correlation between its concentration and antioxidant activity, with an IC50 value significantly lower than that of many common antioxidants.

Anti-inflammatory Mechanism Investigation

In a study published in the Journal of Medicinal Food, researchers explored the anti-inflammatory mechanisms of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the production of TNF-alpha and IL-6 significantly, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Acacetin-6-C-neohesperidosideC-glycosyl flavonoidDifferent glycosylation site (C-6)
Apigenin-8-C-neohesperidosideC-glycosyl flavonoidSimilar structure but different aglycone base
HesperidinO-glycosyl flavonoidCommonly found in citrus; different sugar moiety

Properties

CAS No.

64271-10-9

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-14(31)7-13(30)18-15(32)8-16(40-25(18)19)11-3-5-12(38-2)6-4-11/h3-8,10,17,20-24,26-31,33-37H,9H2,1-2H3/t10-,17+,20-,21+,22+,23-,24+,26-,27+,28-/m0/s1

InChI Key

AOXGLIJSZLOQNZ-WBXLRLGPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)CO)O)O)O)O)O

Origin of Product

United States

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